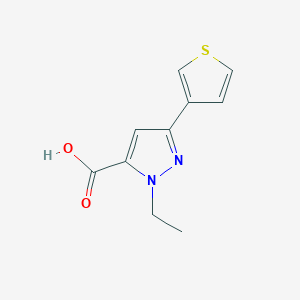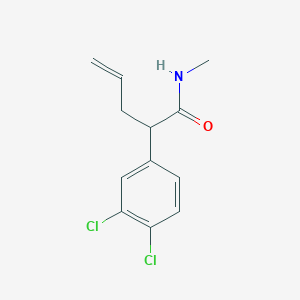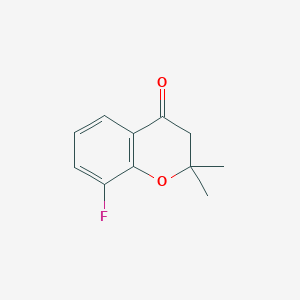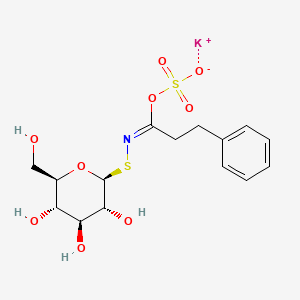
t-Butyl 2-chloro-4-pyridyl ketone
説明
T-Butyl 2-chloro-4-pyridyl ketone is a chemical compound with the molecular formula C10H12ClNO . It is widely used in scientific experiments and industrial applications.
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
The molecular weight of t-Butyl 2-chloro-4-pyridyl ketone is 197.66 g/mol . The IUPAC name is 1-(2-chloropyridin-4-yl)-2,2-dimethylpropan-1-one . The InChIKey is RMDSXKCQRCKVKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
T-Butyl 2-chloro-4-pyridyl ketone has a molecular weight of 197.66 g/mol . It has a computed XLogP3-AA value of 2.9 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 197.0607417 g/mol . The topological polar surface area is 30 Ų . The heavy atom count is 13 .科学的研究の応用
1. Heterometallic Cluster Chemistry
The reaction of di-2-pyridyl ketone with nickel acetate and azide, in the presence of potassium tert-butylate, results in the creation of a novel high-spin heterometallic Ni12K4 cluster. This cluster incorporates large Ni-azide circles and exhibits an unprecedented in situ cyanomethylation of ketone (Tong et al., 2005).
2. Synthesis of 2-Pyridyl Ketones
A practical method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported. This method is significant for the synthesis of bioactive molecules and precursors of chiral 2-pyridine alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis (Sun et al., 2020).
3. Oxidation of Secondary Alcohols
Research has shown that when treated with t-butyl hypochlorite and pyridine, secondary alcohols can yield corresponding ketones in very high yield. This finding is crucial for understanding the reactivity and potential applications in organic synthesis (Milovanović et al., 1988).
4. Iron Chemistry
The use of di-2-pyridyl ketone in iron(III) chemistry has resulted in a cationic tetranuclear cluster and an anionic trinuclear complex. These findings contribute to the understanding of molecular structures and magnetic properties in iron complexes (Boudalis et al., 2003).
5. Synthesis of Conducting Composites
The synthesis of a poly(arylene ether ketone) and its conducting composites with polypyrrole showcases an application in the field of materials science, particularly in the creation of electrically conductive materials (Selampinar et al., 1997).
6. Polynuclear Transition Metal Chemistry
Research on reactivity in polynuclear transition metal chemistry has led to the discovery of high-spin molecules, which is significant for the development of new materials with unique magnetic properties (Papaefstathiou et al., 2001).
作用機序
Target of Action
It is known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium catalysts involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, t-Butyl 2-chloro-4-pyridyl ketone may interact with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,3)9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDSXKCQRCKVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 2-chloro-4-pyridyl ketone | |
CAS RN |
898785-55-2 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)
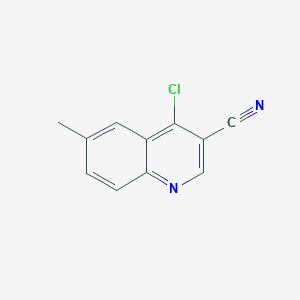
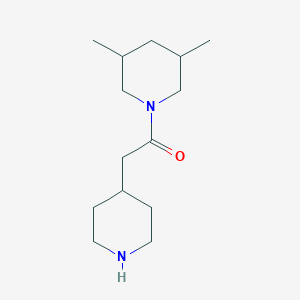
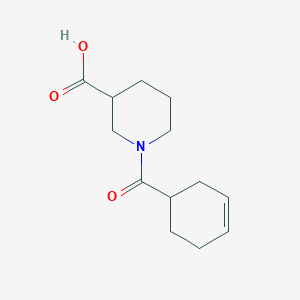
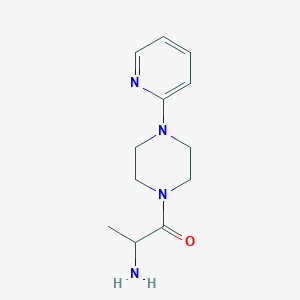
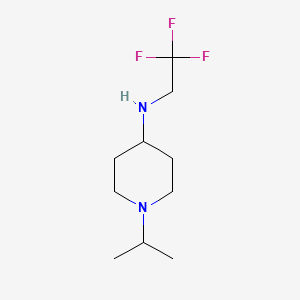


![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)
